4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, a piperazine ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Morpholin-4-ylcarbonyl Intermediate: This step involves the reaction of morpholine with a suitable carbonyl compound, such as benzonitrile, under controlled conditions to form the morpholin-4-ylcarbonyl intermediate.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a nitrating agent, such as nitric acid, to introduce the nitro group at the desired position.
Coupling with Piperazine: The nitrated phenyl intermediate is then coupled with piperazine under palladium-catalyzed conditions to form the piperazin-1-yl intermediate.
Sulfonylation: The piperazin-1-yl intermediate undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Formation of the Pyrrolidin-2-one Moiety: Finally, the sulfonylated intermediate is reacted with a suitable reagent to form the pyrrolidin-2-one moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Oxidized derivatives of the morpholine and piperazine rings
Reduction Products: Amino derivatives of the nitrophenyl group
Substitution Products: Substituted derivatives at the sulfonyl and carbonyl groups
Scientific Research Applications
4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It is used in biological studies to understand its effects on cellular pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The piperazine and morpholine rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine, nitrophenyl, piperazine, and pyrrolidinone moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H29N5O7S |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
4-[4-[4-[4-(morpholine-4-carbonyl)-2-nitrophenyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H29N5O7S/c31-24-16-20(17-26-24)18-1-4-21(5-2-18)38(35,36)29-9-7-27(8-10-29)22-6-3-19(15-23(22)30(33)34)25(32)28-11-13-37-14-12-28/h1-6,15,20H,7-14,16-17H2,(H,26,31) |
InChI Key |
USRJCRUZOQQLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C5CC(=O)NC5 |
Origin of Product |
United States |
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